Bicyclo[3.2.0]heptan-6-amine
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Overview
Description
Bicyclo[320]heptan-6-amine is a bicyclic amine compound with a unique structure that consists of a seven-membered ring fused with a three-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[3.2.0]heptan-6-amine typically involves the reduction of bicyclo[3.2.0]heptan-6-one. One common method is the L-Selectride reduction of the ketone, followed by acetylation and enzymatic resolution using lipases . This process yields the desired amine with high enantiomeric purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemoenzymatic processes. These methods utilize enzymatic resolution to achieve high yields and enantiomeric excess, making them suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: Bicyclo[3.2.0]heptan-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or lactones.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the bicyclic framework
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine and other halogens.
Reduction: Reducing agents such as L-Selectride are used.
Substitution: Nucleophiles like amines and alcohols are employed under acidic or basic conditions
Major Products: The major products formed from these reactions include various substituted bicyclo[3.2.0]heptane derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Bicyclo[3.2.0]heptan-6-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Industry: It is used in the production of advanced materials and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of bicyclo[3.2.0]heptan-6-amine involves its interaction with various molecular targets. The compound can act as a ligand for enzymes and receptors, influencing their activity. The specific pathways involved depend on the functional groups present on the bicyclic framework and the nature of the target molecules .
Comparison with Similar Compounds
Bicyclo[2.2.1]heptan-2-amine: Known for its use as an NMDA receptor antagonist.
Bicyclo[3.1.1]heptan-1-amine: Utilized in medicinal chemistry for its unique structural properties
Uniqueness: Bicyclo[3.2.0]heptan-6-amine stands out due to its distinct bicyclic structure, which imparts unique chemical reactivity and biological activity. Its ability to undergo various stereocontrolled reactions makes it a valuable compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C7H13N |
---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
bicyclo[3.2.0]heptan-6-amine |
InChI |
InChI=1S/C7H13N/c8-7-4-5-2-1-3-6(5)7/h5-7H,1-4,8H2 |
InChI Key |
DFALMWNHZFXPSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(C2C1)N |
Origin of Product |
United States |
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